Flurbiprofen Sodium
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Overview
Description
Flurbiprofen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivatives class. It is commonly used for its antipyretic, analgesic, and anti-inflammatory properties. This compound is often utilized in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Additionally, it is used topically in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurbiprofen Sodium can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-fluoro-4-biphenylacetic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound dihydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The crystallization step is crucial in obtaining the dihydrate form, which is essential for its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen Sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Flurbiprofen Sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various biological targets.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent for inflammatory diseases.
Industry: It is used in the formulation of pharmaceutical products, including tablets and ophthalmic solutions.
Mechanism of Action
Flurbiprofen Sodium exerts its effects by inhibiting the cyclo-oxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, with some selectivity towards COX-1 .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Ketoprofen: Structurally related to flurbiprofen, used for similar therapeutic purposes.
Fenoprofen: Shares a similar mechanism of action and is used to treat similar conditions.
Uniqueness
Flurbiprofen Sodium is unique due to its specific structural features, such as the presence of a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties . Additionally, its use in ophthalmic solutions for preventing intraoperative miosis sets it apart from other NSAIDs .
Properties
Molecular Formula |
C15H16FNaO4 |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
InChI Key |
GNMBMOULKUXEQF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
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